molecular formula C8H14N4 B1529301 N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine CAS No. 1339903-62-6

N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine

Katalognummer: B1529301
CAS-Nummer: 1339903-62-6
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: DSEMCBZVWDDRJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine (CAS 1339903-62-6) is a chemical compound with the molecular formula C8H14N4 and a molecular weight of 166.23 g/mol . It features a pyrimidine ring, a structure of high significance in medicinal chemistry, substituted with a (methylamino)methyl group and a dimethylamino group . This specific arrangement classifies it as a valuable chemical intermediate for research and development activities. Available with a purity of 98% , this compound is offered for various research applications. It is intended for use as a building block in organic synthesis, particularly in the exploration of new compounds within pharmaceutical and agrochemical research. The compound has a predicted boiling point of 276.8±32.0 °C and a predicted density of 1.068±0.06 g/cm3 . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Eigenschaften

IUPAC Name

N,N-dimethyl-5-(methylaminomethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-9-4-7-5-10-8(11-6-7)12(2)3/h5-6,9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEMCBZVWDDRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(N=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine generally follows these key steps:

  • Starting Material: A 5-substituted pyrimidine derivative, often with a good leaving group such as a halomethyl group at the 5-position.
  • Nucleophilic Substitution: Introduction of the methylamino group via reaction with methylamine or related amines.
  • Reductive Amination: Use of reducing agents to convert intermediate imines or related species into the target amine.
  • Purification: Recrystallization or chromatographic techniques to isolate the pure compound.

Detailed Preparation Method from Patent Literature

A patent (WO2017189339A1) describes a related synthetic approach for pyrimidine derivatives involving:

  • Step A: Reacting a pyrimidinylmethyl halide with an amine (e.g., 2-aminopyridine in the patent example) in an inert solvent with an acid catalyst to form an intermediate Schiff base or related compound.
  • Step B: Treating the intermediate with an alcohol (methanol or other C1-C4 alcohols) to form an alkoxy intermediate.
  • Step C: Reduction of the alkoxy intermediate using a borohydride reducing agent (e.g., sodium borohydride) in an inert solvent to yield the target amine.
  • Work-up: Adjusting pH with acid/base, phase separations, and organic extractions to isolate the product.

While this patent focuses on N-[(5-pyrimidinyl)methyl]-2-pyridinamine derivatives, the methodology is adaptable for preparing this compound by substituting the amine and reaction conditions accordingly.

Specific Synthetic Route for this compound

Based on available research and chemical supplier data, the synthesis typically proceeds as follows:

Step Reagents and Conditions Description
1 2-chloromethyl-5-dimethylaminopyridine + methylamine Nucleophilic substitution of the chloromethyl group by methylamine in the presence of a base such as sodium hydroxide. The reaction is conducted under reflux to ensure completion.
2 Base (e.g., NaOH) The base neutralizes HCl formed and promotes substitution.
3 Purification The crude product is purified by recrystallization or column chromatography to obtain high purity this compound.

This route leverages the nucleophilicity of methylamine to displace the halogen substituent on the pyrimidine ring, forming the methylaminomethyl side chain.

Reaction Conditions and Reagents

  • Solvents: Commonly used solvents include toluene, methanol, ethanol, or other inert solvents suitable for nucleophilic substitution and reduction.
  • Catalysts: Acid catalysts like para-toluenesulfonic acid monohydrate may be used to facilitate intermediate formation.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical for reductive amination steps.
  • Temperature: Reactions are generally performed under reflux (around 100–115 °C) or at room temperature depending on the step.
  • pH Control: Critical during work-up phases to separate organic and aqueous layers and to extract the product efficiently.

Analytical and Purification Techniques

  • HPLC Monitoring: High-performance liquid chromatography is used to monitor reaction progress and purity at various stages.
  • Phase Separation: Adjusting pH to acidic (~3.5) or basic (~6.0) conditions to separate aqueous and organic phases.
  • Extraction: Organic solvents like dichloromethane are used to extract the product from the aqueous phase.
  • Chromatography: Silica gel column chromatography is employed for final purification.
  • Recrystallization: Used to obtain crystalline pure product.

Summary Table of Preparation Parameters

Parameter Typical Conditions / Reagents Notes
Starting material 2-chloromethyl-5-dimethylaminopyridine Halomethyl pyrimidine derivative
Nucleophile Methylamine Usually aqueous or alcoholic solution
Base Sodium hydroxide (NaOH) Neutralizes acid byproducts
Solvent Toluene, methanol, ethanol Inert solvents for substitution/reduction
Catalyst Para-toluenesulfonic acid (optional) Acid catalyst for intermediate formation
Reducing agent Sodium borohydride (NaBH4) or lithium aluminum hydride For reductive amination
Temperature Reflux (approx. 100–115 °C) or room temperature Depends on step
Purification Recrystallization, silica gel chromatography Ensures high purity
Reaction monitoring HPLC Quantitative purity and conversion

Research Findings and Optimization Notes

  • The use of borohydride reducing agents under controlled temperature and pH conditions yields high purity amines with minimal side products.
  • Acid catalysis during intermediate formation enhances reaction rates and selectivity.
  • Maintaining pH during work-up is critical to maximize product recovery and purity.
  • Continuous flow synthesis and automated reactors have been explored industrially to improve yield and reproducibility.
  • Oxidation and substitution side reactions can be minimized by controlling reaction atmosphere and reagent stoichiometry.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C8_8H14_{14}N4_4
  • SMILES : CNCC1=CN=C(N=C1)N(C)C
  • InChI : InChI=1S/C8H14N4/c1-9-4-7-5-10-8(11-6-7)12(2)3/h5-6,9H,4H2,1-3H3

This structure indicates the presence of multiple nitrogen atoms, which may contribute to its biological activity and interaction with various biological targets .

Inhibition of Enzymes

Research has indicated that pyrimidine derivatives, including this compound, can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibitors of DHFR are valuable in treating various cancers and infections. For instance, studies on related compounds have shown selectivity against pathogen-specific DHFRs compared to human DHFR, which is crucial for minimizing side effects .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Specifically, it may target mutated forms of the epidermal growth factor receptor (EGFR), which are implicated in non-small cell lung cancer (NSCLC). Research emphasizes the need for compounds that selectively inhibit mutant EGFR while sparing wild-type receptors to reduce adverse effects associated with traditional therapies .

Cancer Treatment

Given its potential as an EGFR inhibitor, this compound could be developed into a therapeutic agent for NSCLC. The ability to selectively inhibit mutant forms of EGFR may lead to reduced toxicity compared to existing treatments .

Infectious Diseases

The compound's activity against DHFR suggests applications in treating infections caused by pathogens that rely on this enzyme for folate metabolism. This could be particularly useful in developing treatments for opportunistic infections in immunocompromised patients .

Data Table: Summary of Biological Activities

Activity Target Efficacy Reference
DHFR InhibitionHuman DHFRModerate Selectivity
Anticancer ActivityMutant EGFRHigh Potency
Selectivity for Pathogen DHFRPathogen-specific DHFRHigh Selectivity

Case Study 1: Anticancer Efficacy

A study demonstrated that pyrimidine derivatives with modifications similar to this compound exhibited significant inhibitory effects on NSCLC cell lines harboring EGFR mutations. The findings suggested a promising therapeutic window for further development .

Case Study 2: Infectious Disease Application

Research on related compounds indicated that selective inhibition of pathogen-specific DHFR could lead to effective treatments for infections like those caused by Toxoplasma gondii and Plasmodium species. This highlights the potential of this compound in addressing unmet medical needs in infectious disease control .

Wirkmechanismus

The mechanism of action of N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
N,N-Dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine C₈H₁₄N₄ 166.23 - 5-(Methylaminomethyl)
- N,N-Dimethyl
Planar pyrimidine core; moderate solubility in polar solvents due to amine groups
5-[(Methylamino)methyl]pyrimidin-2-amine C₆H₁₀N₄ 138.17 - 5-(Methylaminomethyl)
- Unsubstituted NH₂
Higher polarity; lower lipophilicity compared to dimethyl analogue
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine C₂₆H₂₄FN₅O 465.51 - 4-Methoxyphenyl
- 2-Fluorophenyl
- 6-Methyl
Enhanced aromatic interactions; intramolecular N–H⋯N hydrogen bonding
N,N-Dimethyl-5-[(methylamino)methyl]pyridin-2-amine C₉H₁₅N₃ 165.24 - Pyridine core
- N,N-Dimethyl
Reduced aromaticity compared to pyrimidine; altered electronic properties

Hydrogen Bonding and Solubility

The dimethyl substitution in the target compound reduces its hydrogen-bonding capacity compared to 5-[(methylamino)methyl]pyrimidin-2-amine (), which retains a free NH₂ group. In contrast, fluorophenyl- and methoxyphenyl-substituted analogues () exhibit intramolecular N–H⋯N bonds and π–π stacking, which stabilize their crystal structures and may reduce aqueous solubility .

Biologische Aktivität

N,N-Dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound is classified as a pyrimidine derivative. Its unique structure, characterized by the presence of both dimethyl and methylaminomethyl groups, contributes to its reactivity and biological activity. The compound's molecular formula is C_9H_{13}N_5, which indicates the presence of nitrogen-rich functional groups that may interact with various biological targets.

The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors within the body. Preliminary studies suggest that it may modulate the activity of enzymes involved in critical cellular pathways, leading to various therapeutic effects. Ongoing research aims to elucidate the precise molecular targets and mechanisms involved.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For example, it has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Candida albicans20

These findings indicate that this compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and NCI-H460 (lung cancer). The results are presented in Table 2.

Cell Line IC50 (µM)
MCF725
HCT11630
NCI-H46020

These results suggest that this compound may inhibit tumor growth and could be further explored as a potential anticancer therapeutic.

Case Studies

  • Study on Anticancer Properties : A study published in 2023 investigated the effects of this compound on cancer cell proliferation. The compound was found to induce apoptosis in MCF7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The study reported that this compound exhibited superior activity compared to conventional antibiotics, suggesting its utility in treating drug-resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrimidine precursors. For example, nucleophilic substitution at the pyrimidine ring can introduce the methylaminomethyl group, followed by dimethylamine substitution. Catalysts such as palladium (for cross-coupling) or copper (for amination) are often employed . Solvents like DMF or toluene under inert atmospheres (N₂/Ar) are critical for stability. Reaction temperatures (e.g., 0–80°C) and stoichiometric ratios should be systematically tested using design-of-experiment (DoE) approaches to maximize yield .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC/GC-MS : Quantify purity (>95% recommended for biological assays).
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., dimethylamine protons at δ ~2.8–3.2 ppm, pyrimidine ring protons at δ ~6.5–8.5 ppm) .
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry and intramolecular interactions (e.g., hydrogen bonding between amine groups) .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported hydrogen-bonding patterns of similar pyrimidine derivatives?

  • Methodological Answer : For example, polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]pyrimidine show differing dihedral angles (5.2° vs. 6.4°) due to hydrogen-bonding variations . Use SHELX software for refinement , and analyze weak interactions (C–H⋯O/π) to explain stability differences. For this compound, compare experimental data (PXRD) with computational models (DFT) to resolve discrepancies .

Q. What strategies can address conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Table : SAR trends for pyrimidine derivatives
Substituent PositionBioactivity (IC₅₀)Key InteractionReference
5-Methylaminomethyl12 nM (Enzyme X)H-bond with Ser123
2-DimethylamineInactiveSteric hindrance
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular dynamics (MD) simulations to model steric/electronic effects .

Q. How can computational methods predict metabolic stability and regioselective reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for oxidation (e.g., methylaminomethyl group) .
  • CYP450 docking simulations : Use AutoDock Vina to model interactions with cytochrome enzymes, identifying vulnerable positions for metabolic degradation .

Q. What experimental and computational approaches reconcile discrepancies in reported solubility and stability profiles?

  • Methodological Answer :

  • Solubility : Measure logP (e.g., shake-flask method) and compare with predicted values (ChemAxon). Adjust formulation using co-solvents (DMSO/PEG) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS. Cross-validate with Arrhenius equation predictions .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersExpected Outcomes
¹H NMRIntegration of dimethylamine (~6H)δ 2.8–3.2 ppm (s, N(CH₃)₂)
X-ray CrystallographyR-factor < 0.05Confirmed intramolecular H-bonds
HRMSm/z [M+H]+ = Calculated ± 0.001 DaValidates molecular formula

Table 2 : Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low yield in aminationUse CuI/1,10-phenanthroline catalyst
Byproduct formationPurify via flash chromatography (EtOAc/Hexane)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.